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Compound of Interest

Compound Name: G-5555 hydrochloride

Cat. No.: B10800128

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the off-target kinase screening results for G-
5555 hydrochloride, a potent and selective inhibitor of Group | p21-activated kinases (PAKS).
[1][2][3] By presenting objective comparisons with alternative compounds and detailing
supporting experimental data, this document serves as a critical resource for researchers
investigating PAK signaling and developing targeted therapeutics.

Executive Summary

G-5555 hydrochloride is a high-affinity, orally bioavailable small molecule inhibitor targeting
Group | PAKs, which include PAK1, PAK2, and PAK3.[1] These kinases are crucial nodes in
signaling pathways that regulate cell proliferation, survival, and motility, making them attractive
targets in oncology.[1] Developed as an improvement upon earlier compounds, G-5555 was
optimized for potency, selectivity, and favorable pharmacokinetic properties, including reduced
hERG channel activity.[1] Rigorous kinase selectivity screening reveals a highly specific profile,
establishing G-5555 as a precise tool for studying PAK1 function.

Quantitative Kinase Selectivity Profile

G-5555 demonstrates high potency for its primary target, PAK1, with a dissociation constant
(Ki) of 3.7 nM.[1][2][3] Its selectivity was extensively evaluated against a broad panel of 235
kinases.[1][2][4] At a concentration of 0.1 uM, G-5555 inhibited only eight kinases other than
PAK1 by more than 70%, highlighting its specificity.[1][2][4]
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Target Kinase Potency (Ki/IC50) Notes
PAK1 (Primary Target) 3.7 nM (Ki) High-affinity primary target.
) Also a Group | PAK, potently
PAK2 11 nM (Ki) o
inhibited.[2][3]
SIK2 9 nM (IC50) Off-target kinase.[2]
KHS1 10 nM (IC50) Off-target kinase.[2]
MST4 20 nM (IC50) Off-target kinase.[2]
YSK1 34 nM (IC50) Off-target kinase.[2]
MST3 43 nM (IC50) Off-target kinase.[2]
Lck 52 nM (IC50) Off-target kinase.[2]
Functional cellular assay
PMEK (Cellular) 69 nM (IC50) measuring downstream target
inhibition.[1]
Negligible activity, indicating a
hERG Channel >10 uM (IC50)

low risk of cardiac toxicity.[1][2]

Comparison with Alternative PAK Inhibitor:
FRAX1036

G-5555 was developed to address certain liabilities of earlier PAK inhibitors like FRAX1036,
particularly its high basicity which was associated with off-target effects, including hERG
channel activity.[5] While both are potent Group | PAK inhibitors, G-5555 exhibits superior
biochemical potency and a more favorable safety profile.[5]

Biochemical and Cellular Potency: G-5555 vs. FRAX1036
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Parameter G-5555 FRAX1036
PAK1 Ki 3.7 nM 23.3 nM
PAK2 Ki 11 nM 72.4 nM

Not explicitly reported, but
cellular inhibition observed at
2.5-5 uM in MDA-MB-175

cells.

PMEK (S298) IC50 69 nM (in EBC1 cells)

Note: Detailed broad-panel screening data for FRAX1036 is less publicly available, limiting a

direct off-target comparison.[5]

Experimental Methodologies

The characterization of G-5555 involved robust biochemical and cell-based assays to

determine its potency and selectivity.

Biochemical Kinase Inhibition Assay

Objective: To determine the direct inhibitory activity of G-5555 against a panel of purified
kinases.

Methodology: A Fluorescence Resonance Energy Transfer (FRET)-based assay was

employed.[1]
Protocol:

o Reaction Setup: A reaction mixture is prepared in a 384-well plate containing 50 mM HEPES
(pH 7.5), 0.01% Brij-35, 10 mM MgClz, 1 mM EGTA, 2 uM FRET peptide substrate (e.g.,
Ser/Thrl9 labeled with Coumarin and Fluorescein), and the respective kinase enzyme.[5]

e Inhibitor Addition: Serially diluted G-5555 is added to the reaction mixture and pre-incubated
for a defined period (e.g., 10 minutes at 22°C).[5]

e Reaction Initiation: The enzymatic reaction is initiated by the addition of ATP to a final
concentration appropriate for the specific kinase.[1][5]

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.benchchem.com/pdf/A_Head_to_Head_Comparison_of_PAK_Inhibitors_G_5555_vs_FRAX1036.pdf
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_the_Kinase_Selectivity_Profile_of_G_5555.pdf
https://www.benchchem.com/pdf/A_Head_to_Head_Comparison_of_PAK_Inhibitors_G_5555_vs_FRAX1036.pdf
https://www.benchchem.com/pdf/A_Head_to_Head_Comparison_of_PAK_Inhibitors_G_5555_vs_FRAX1036.pdf
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_the_Kinase_Selectivity_Profile_of_G_5555.pdf
https://www.benchchem.com/pdf/A_Head_to_Head_Comparison_of_PAK_Inhibitors_G_5555_vs_FRAX1036.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10800128?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative
Check Availability & Pricing

e Incubation: The reaction is allowed to proceed for a set time (e.g., 60 minutes at 22°C).[5]

» Detection: Phosphorylation of the peptide substrate by the kinase leads to a conformational
change that disrupts FRET. The resulting change in the fluorescence signal is measured to
quantify the rate of phosphorylation.[1]

o Data Analysis: IC50 values are calculated by plotting the percentage of enzyme inhibition
against the logarithm of the inhibitor concentration. Ki values are subsequently determined

from these measurements.[1]

Assay Preparation
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Caption: Workflow for Biochemical Kinase Inhibition Assay.

PAK1 Signhaling Pathway Context

G-5555 inhibits Group | PAKs, which are key effectors downstream of small GTPases like Rac
and Cdc42. These pathways are integral to regulating the cytoskeleton, cell maotility, survival,

and proliferation.
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Caption: Simplified PAK1 Signaling Pathway and Point of Inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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